1-Bromo-3-(isopropylsulfonyl)benzene
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Overview
Description
1-Bromo-3-(isopropylsulfonyl)benzene is an organic compound with the molecular formula C9H11BrO2S It is characterized by a bromine atom attached to a benzene ring, which is further substituted with an isopropylsulfonyl group
Preparation Methods
The synthesis of 1-Bromo-3-(isopropylsulfonyl)benzene typically involves the bromination of 3-(isopropylsulfonyl)benzene. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the desired position on the benzene ring. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a catalyst to facilitate the reaction .
Chemical Reactions Analysis
1-Bromo-3-(isopropylsulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The isopropylsulfonyl group can undergo oxidation to form sulfone derivatives. Reduction reactions can also be performed to modify the functional groups attached to the benzene ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Stille couplings, to form more complex aromatic structures
Scientific Research Applications
1-Bromo-3-(isopropylsulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules. Its derivatives may exhibit interesting biological activities.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 1-Bromo-3-(isopropylsulfonyl)benzene in chemical reactions involves electrophilic aromatic substitution. The bromine atom acts as an electrophile, facilitating the substitution of hydrogen atoms on the benzene ring. The isopropylsulfonyl group can influence the reactivity of the compound by stabilizing intermediates through resonance and inductive effects .
Comparison with Similar Compounds
1-Bromo-3-(isopropylsulfonyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(isopropylsulfonyl)benzene: Similar structure but with the isopropylsulfonyl group at a different position.
1-Chloro-3-(isopropylsulfonyl)benzene: Chlorine atom instead of bromine, which may result in different reactivity and applications.
3-(Isopropylsulfonyl)benzene: Lacks the bromine atom, making it less reactive in certain substitution reactions
Properties
IUPAC Name |
1-bromo-3-propan-2-ylsulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYUPOJVBBWILU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC(=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629188 |
Source
|
Record name | 1-Bromo-3-(propane-2-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70399-01-8 |
Source
|
Record name | 1-Bromo-3-(propane-2-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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